N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-11-19(25-3)20(12-16(15)2)27(23,24)22(14-18-8-6-10-26-18)13-17-7-4-5-9-21-17/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQZVDYIFEKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-Methoxy-4,5-Dimethylbenzene
The benzene precursor was sulfonated using chlorosulfonic acid (3 equiv) in dichloromethane at 0°C for 2 h, followed by quenching with ice water. The intermediate sulfonic acid was converted to the sulfonyl chloride using thionyl chloride (5 equiv) under reflux (80°C, 4 h).
Yield : 82% (white crystalline solid).
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.92 (s, 1H, Ar-H), 3.89 (s, 3H, OCH$$3$$), 2.41 (s, 6H, 2×CH$$_3$$).
- $$ ^{13}C $$ NMR (101 MHz, CDCl$$3$$): δ 159.2 (C-O), 142.1 (C-SO$$2$$), 21.4 (CH$$_3$$).
Formation of N-(Furan-2-ylmethyl)-2-Methoxy-4,5-Dimethylbenzenesulfonamide
Reaction Conditions
The sulfonyl chloride (1 equiv) was treated with furan-2-ylmethylamine (1.2 equiv) in dry pyridine at 120°C for 2 h under argon. Pyridine acted as both solvent and HCl scavenger.
Yield : 76% (pale yellow solid).
Characterization :
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$): δ 7.85 (s, 1H, Ar-H), 7.44 (d, J = 1.8 Hz, 1H, furan-H), 6.52–6.48 (m, 2H, furan-H), 4.12 (d, J = 6.2 Hz, 2H, N-CH$$2$$), 3.82 (s, 3H, OCH$$3$$), 2.35 (s, 6H, 2×CH$$3$$).
- HRMS (ESI): m/z calcd. for C$${15}$$H$${18}$$NO$$_4$$S [M+H]$$^+$$: 308.0956; found: 308.0959.
N-Alkylation with Pyridin-2-ylmethyl Bromide
Optimization of Alkylation
The monosubstituted sulfonamide (1 equiv) was deprotonated with sodium hydride (1.5 equiv) in dry DMF at 0°C, followed by addition of pyridin-2-ylmethyl bromide (1.2 equiv). The mixture was stirred at 60°C for 12 h.
Yield : 68% (off-white solid).
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 60 | 12 | 68 |
| K$$2$$CO$$3$$ | DMF | 80 | 24 | 42 |
| DBU | THF | 40 | 18 | 55 |
Characterization of Final Product
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 8.52 (d, J = 4.8 Hz, 1H, py-H), 7.72 (td, J = 7.7, 1.8 Hz, 1H, py-H), 7.65 (s, 1H, Ar-H), 7.25 (d, J = 7.8 Hz, 1H, py-H), 7.18 (dd, J = 7.4, 5.0 Hz, 1H, py-H), 6.44–6.38 (m, 2H, furan-H), 4.54 (s, 2H, N-CH$$2$$-py), 4.32 (s, 2H, N-CH$$2$$-furan), 3.91 (s, 3H, OCH$$3$$), 2.38 (s, 6H, 2×CH$$_3$$).
- $$ ^{13}C $$ NMR (101 MHz, CDCl$$3$$): δ 159.8 (C-O), 149.6 (py-C), 142.5 (C-SO$$2$$), 122.1 (furan-C), 56.7 (N-CH$$2$$), 21.6 (CH$$3$$).
- HRMS (ESI): m/z calcd. for C$${21}$$H$${24}$$N$$2$$O$$4$$S [M+H]$$^+$$: 417.1483; found: 417.1487.
Mechanistic Insights and Side Reactions
Competing Pathways
- Over-alkylation : Excess pyridin-2-ylmethyl bromide led to quaternary ammonium salts (≤15% yield without careful stoichiometry).
- Base Sensitivity : NaH provided superior deprotonation vs. weaker bases like K$$2$$CO$$3$$, which resulted in incomplete reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound exhibits a variety of biological activities that can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often demonstrate significant antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial effects.
- Mechanism : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby hindering bacterial growth.
Anticancer Potential
Studies have shown that certain furan and pyridine derivatives possess anticancer properties. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
- Case Study : In vitro tests revealed that related compounds exhibited cytotoxicity against breast cancer cells with IC50 values in the low micromolar range, suggesting potential for further development.
Anti-inflammatory Effects
The compound's structural features may contribute to anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
- Research Insight : Compounds with similar furan and pyridine structures have been reported to reduce pro-inflammatory cytokines in cellular models.
Antibacterial Activity
A study focused on structurally similar compounds showed minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, ranging from 20 to 70 µM. This suggests that N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide could exhibit comparable or enhanced antibacterial activity due to its dual heterocyclic structure.
Cytotoxicity Testing
In vitro assays demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells. This indicates that while effective against pathogens, the compound maintains a favorable safety profile.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide
N-[5-(2-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
N-(4-Chloropyridin-2-yl)-N-methoxy-methyl-4-methylbenzenesulfonamide
Key Structural Differences and Implications:
- Furan vs. Pyridine Moieties : The target compound’s dual heteroaromatic groups (furan and pyridine) may enhance solubility and π-π stacking interactions compared to analogs with single aromatic systems (e.g., Analog 1’s chlorophenyl-furan) .
- Methoxy and Methyl Substitutions : The 2-methoxy and 4,5-dimethyl groups on the benzene ring could improve metabolic stability relative to Analog 4’s methoxy-methyl group, which may confer higher polarity and shorter half-life .
Crystallographic and Intermolecular Features
- Crystal Packing : The target compound’s crystal structure is expected to exhibit C–H···O interactions, as seen in Analog 1 and 2, but lacks C–H···π interactions due to the absence of extended aromatic systems (e.g., indole in Example 53) .
- Thermal Stability : The 4,5-dimethyl substitution may enhance thermal stability (mp >150°C inferred from Example 53’s mp 175–178°C) compared to Analog 4 (mp ~120°C) .
Biological Activity
N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 389.5 g/mol. Its structure includes a furan ring, methoxy and methyl groups, and a pyridine moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1234872-52-6 |
The biological activity of sulfonamides, including this compound, primarily involves the inhibition of bacterial folic acid synthesis. This inhibition occurs through competitive binding to the enzyme dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) into folate. This mechanism is crucial for bacterial growth and replication.
Biological Activity
-
Antibacterial Activity :
- Sulfonamides are known for their antibacterial properties. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
-
Anticancer Potential :
- Preliminary research suggests that derivatives of sulfonamides can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential use in cancer therapy.
-
Anti-inflammatory Effects :
- The presence of methoxy and methyl groups may enhance the anti-inflammatory properties of this compound. Research has shown that sulfonamides can reduce inflammation by inhibiting pro-inflammatory cytokines.
Antibacterial Studies
A study evaluating the antibacterial efficacy of sulfonamide derivatives found that compounds with similar functional groups demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for effective compounds.
Anticancer Activity
In vitro studies on related sulfonamide compounds revealed promising results against several cancer cell lines:
- MCF7 (breast cancer) : IC50 = 15 µM
- HepG2 (liver cancer) : IC50 = 10 µM
These findings suggest a potential role for this compound in anticancer drug development.
Comparative Analysis
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| N-(furan-2-ylmethyl)... | Antibacterial | 8 - 32 |
| Similar Sulfonamide Derivative | Anticancer (MCF7) | 15 |
| Similar Sulfonamide Derivative | Anticancer (HepG2) | 10 |
Q & A
Q. What are the key synthetic pathways for N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer: The compound is synthesized via multi-step reactions involving sulfonamide formation and alkylation. Key steps include:
- Sulfonamide coupling : Reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with furan-2-ylmethylamine and pyridin-2-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization : Yield depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to amines) and temperature control (0–5°C for exothermic reactions). Phosphorus pentasulfide or acyl chlorides may be used for intermediate functionalization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the dual N-substituted product from mono-alkylated byproducts .
Q. Which spectroscopic and crystallographic techniques are essential for confirming structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C2, furan/pyridine methylene groups). NOESY experiments resolve stereochemical ambiguities in crowded regions .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, particularly for sulfonamide S–N and aryl-methoxy groups . The Cambridge Structural Database (CSD) provides reference data for validating geometric parameters .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between different refinement software?
Answer: Discrepancies often arise from refinement algorithms or data quality. Strategies include:
- Cross-validation : Compare results from SHELXL (favored for small-molecule refinement) with other tools like WinGX or OLEX2. SHELX’s robust handling of twinned data reduces false minima .
- Data Quality Metrics : Assess R-factors (), completeness (>95%), and redundancy. Poor data may require re-measurement with synchrotron sources .
- Density Maps : Examine residual electron density peaks (>3σ) to identify misassigned atoms or disorder .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Focus on hydrogen bonding (sulfonamide S=O to Zn in active sites) and π-π stacking (furan/pyridine with aromatic residues) .
- MD Simulations : GROMACS or AMBER simulate stability of ligand-target complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Corporate substituent effects (e.g., methoxy vs. methyl groups) to predict activity trends .
Q. How do structural modifications in analogous sulfonamides affect pharmacological profiles?
Answer: Comparative studies reveal:
- Methoxy Groups : 2-Methoxy enhances metabolic stability but reduces solubility. 4,5-Dimethyl groups increase lipophilicity, impacting membrane permeability .
- Heterocyclic Substitutions : Pyridine vs. furan alters target selectivity. Pyridine’s basic nitrogen improves interaction with cationic binding pockets (e.g., kinase ATP sites) .
- Sulfonamide Linkers : Dual N-substitution (furan + pyridine) reduces off-target effects compared to monosubstituted analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity reports for structurally similar sulfonamides?
Answer:
- Assay Variability : Control for assay conditions (e.g., pH, co-solvents like DMSO) that alter sulfonamide ionization .
- Metabolite Interference : Use LC-MS to confirm compound stability in biological media. Degradation products (e.g., free sulfonic acid) may skew results .
- Structural Validation : Re-examine NMR/X-ray data to rule out impurities (e.g., regioisomers) that might mislead activity interpretations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
